molecular formula C8H16N2O B1396182 (3R)-1-(Oxetan-3-yl)piperidin-3-amine CAS No. 1349700-06-6

(3R)-1-(Oxetan-3-yl)piperidin-3-amine

Cat. No. B1396182
M. Wt: 156.23 g/mol
InChI Key: FECUYKSSLLPDLH-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-1-(Oxetan-3-yl)piperidin-3-amine is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as (3R)-3-aminopiperidine-3-yl-oxetane, and its chemical formula is C8H16N2O. The compound is a piperidine derivative that contains an oxetane ring, and it has shown promising results in various studies.

Scientific Research Applications

Synthesis and Molecular Structure

(3R)-1-(Oxetan-3-yl)piperidin-3-amine has been used in the synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives (Król et al., 2022). This process involved N-alkylation of racemic 3-(piperidin-3-yl)-1H-indoles. The molecular structures of the racemates and enantiomers were determined through single crystal X-ray crystallography and various spectroscopic methods.

Coordination Chemistry

In coordination chemistry, derivatives of piperidine have been explored for their complexation behavior. A study by Okamatsu et al. (2007) detailed the synthesis of a piperidine derivative with pyridine and bis(phenol) donor groups, demonstrating its stereoselective coordination to titanium(IV) ion (Okamatsu, Irie & Katsuki, 2007).

Intermediate for Pharmaceutical Synthesis

Piperidine derivatives, including those related to (3R)-1-(Oxetan-3-yl)piperidin-3-amine, have been utilized as intermediates in the synthesis of pharmaceutical compounds. For instance, Liu et al. (2011) described the synthesis of a piperidine derivative as an intermediate for Repaglinide, a diabetes medication (Liu, Huang & Zhang, 2011).

Biochemical Studies

Piperidine derivatives have also been a focus in biochemical studies. For example, Wang et al. (2011) conducted a study on the synthesis of piperidine derivatives, evaluating their effects on breast tumor metastasis and angiogenesis (Wang et al., 2011).

Organic Chemistry and Functionalization

In organic chemistry, piperidine derivatives have been explored for selective functionalization. Shu et al. (2009) reported the PhI(OAc)2 mediated selective functionalization of sp(3) C-H bonds adjacent to a nitrogen atom, using piperidine derivates (Shu et al., 2009). Allen et al. (2009) described an oxaziridine-mediated approach to the amination of sp(3)-hybridized C-H bonds, showcasing the synthesis of piperidine structures (Allen, Benkovics, Turek & Yoon, 2009).

properties

IUPAC Name

(3R)-1-(oxetan-3-yl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-7-2-1-3-10(4-7)8-5-11-6-8/h7-8H,1-6,9H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECUYKSSLLPDLH-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2COC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C2COC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-1-(Oxetan-3-yl)piperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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